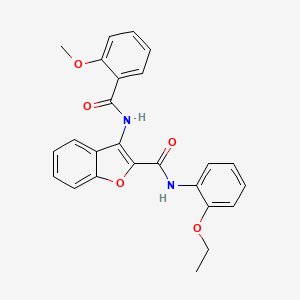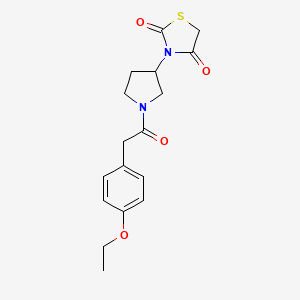
3-(1-(2-(4-乙氧苯基)乙酰)吡咯烷-3-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42. It is a derivative of thiazolidine, a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . Thiazolidine motifs have sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives, including “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature can produce thiazolidin-4-one derivatives .Molecular Structure Analysis
The molecular structure of “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
Anticancer Activity
TTA, like many thiazolidine derivatives, has been studied for its potential anticancer properties. The thiazolidine core is known to exhibit a variety of biological activities, including anticancer effects . The presence of the ethoxyphenyl group may contribute to the molecule’s ability to interact with cancer cell receptors or enzymes, potentially inhibiting growth or inducing apoptosis in cancer cells.
Antimicrobial Properties
Thiazolidine derivatives are also recognized for their antimicrobial activity. TTA could be explored as a candidate for treating bacterial, fungal, or viral infections. Its structure allows for the possibility of disrupting microbial cell wall synthesis or interfering with essential enzymes within the pathogen .
Anti-inflammatory and Analgesic Effects
Compounds containing both thiazolidine and pyrrolidine rings have shown anti-inflammatory and analgesic activities. TTA could be investigated for its effectiveness in reducing inflammation and pain, possibly by modulating inflammatory cytokines or inhibiting enzymes like cyclooxygenases .
Neuroprotective Potential
The neuroprotective potential of TTA is another area of interest. Thiazolidine derivatives have been noted for their neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. TTA might protect neuronal cells from oxidative stress or excitotoxicity .
Antioxidant Activity
TTA may possess antioxidant properties, given the known antioxidant activity of thiazolidine derivatives. This could make it useful in research into diseases where oxidative stress plays a role, such as cardiovascular diseases or diabetes .
Probe Design for Biological Studies
Due to its diverse therapeutic and pharmaceutical activities, TTA can be used in probe design to study various biological targets. Its unique structure allows for the exploration of different biological pathways and the identification of new drug targets .
安全和危害
The safety and hazards associated with “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” are not mentioned in the available resources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
未来方向
Thiazolidine derivatives, including “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . These data provide useful information for designing next-generation drug candidates .
属性
IUPAC Name |
3-[1-[2-(4-ethoxyphenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-5-3-12(4-6-14)9-15(20)18-8-7-13(10-18)19-16(21)11-24-17(19)22/h3-6,13H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJUDSBBCARHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

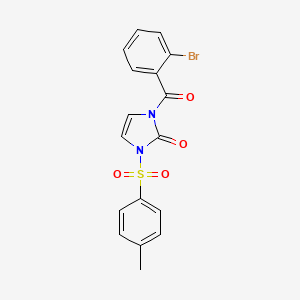

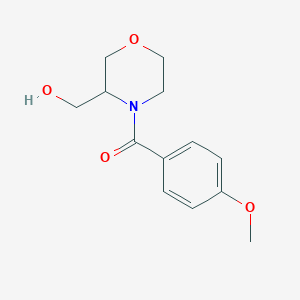
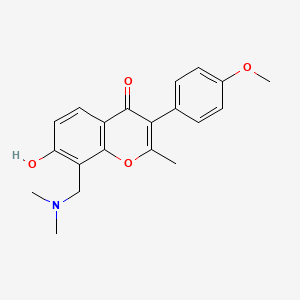
![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)
![Sodium;[3-methoxy-2-(methoxymethyl)propyl] sulfate](/img/structure/B2886242.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2886244.png)
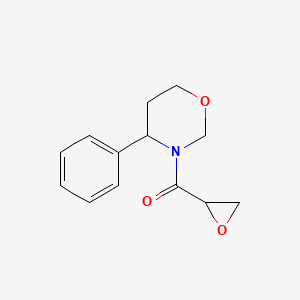
![3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886246.png)

![methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2886249.png)
![N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2886252.png)

